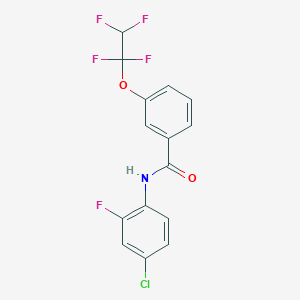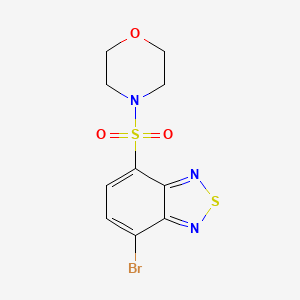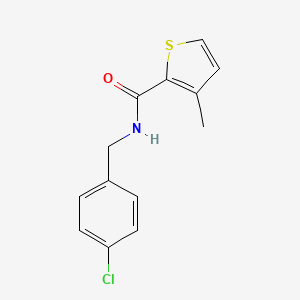
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first discovered in 2003 by Van Goor et al. as a promising drug candidate for the treatment of cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 binds to the regulatory domain of the this compound protein, thereby blocking the channel from opening and allowing chloride ions to pass through. This results in the inhibition of this compound-mediated chloride transport, which is defective in CF cells. This compound(inh)-172 has been shown to be highly selective for the mutant this compound protein, with little or no effect on the normal this compound protein.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to restore normal chloride transport in CF cells, both in vitro and in vivo. This leads to a reduction in mucus viscosity and an improvement in lung function in CF patients. This compound(inh)-172 has also been shown to reduce bacterial load in the lungs of CF patients, possibly due to the reduction in mucus viscosity and improved clearance of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 is a potent and selective inhibitor of this compound chloride channel, which makes it an ideal tool for studying the function of this channel in vitro and in vivo. However, its low solubility and poor pharmacokinetic properties limit its use in animal models and clinical trials. Furthermore, this compound(inh)-172 is not effective against all this compound mutations, which limits its potential therapeutic application.
Zukünftige Richtungen
For research include the development of more potent and selective N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide inhibitors, the identification of new this compound mutations that are sensitive to this compound inhibitors, and the optimization of pharmacokinetic properties of this compound inhibitors for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide(inh)-172 has been extensively studied for its potential therapeutic application in CF. CF is caused by mutations in the this compound gene, which encodes the this compound protein, a chloride channel that regulates the movement of salt and water across cell membranes. This compound(inh)-172 has been shown to selectively inhibit the function of the mutant this compound protein, thereby restoring normal chloride transport in CF cells. This has led to the development of this compound(inh)-172 as a potential drug candidate for the treatment of CF.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-9-4-5-12(11(17)7-9)22-13(23)8-2-1-3-10(6-8)24-15(20,21)14(18)19/h1-7,14H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJTYIGNGGEXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482436.png)
![4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3482449.png)
![ethyl 5-benzyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3482450.png)
![4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3482473.png)

![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3482488.png)
![2-hydroxy-4-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3482493.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)

